molecular formula C10H13NO4 B1489598 [2-(4-Aminophenoxy)-ethoxy]-acetic acid CAS No. 2247437-61-0

[2-(4-Aminophenoxy)-ethoxy]-acetic acid

Cat. No. B1489598
M. Wt: 211.21 g/mol
InChI Key: CLRHPKHLQQZELC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“[2-(4-Aminophenoxy)-ethoxy]-acetic acid” is a chemical compound with the molecular formula C10H13NO4 . It has a molecular weight of 211.21 and is a solid at room temperature . It is stored in a dark place, under an inert atmosphere .


Synthesis Analysis

The synthesis of compounds similar to “[2-(4-Aminophenoxy)-ethoxy]-acetic acid” has been reported in the literature. For instance, the synthesis of ethyl-2-(4-aminophenoxy)acetate, a building synthon for novel dual hypoglycemic agents, was achieved by alkylation of 4-nitrophenol with ethyl bromo-acetate followed by selective reduction of the nitro group .


Molecular Structure Analysis

The molecular structure of “[2-(4-Aminophenoxy)-ethoxy]-acetic acid” can be represented by the InChI code: 1S/C8H9NO3/c9-6-1-3-7(4-2-6)12-5-8(10)11/h1-4H,5,9H2,(H,10,11) .


Physical And Chemical Properties Analysis

“[2-(4-Aminophenoxy)-ethoxy]-acetic acid” is a solid at room temperature . It has a molecular weight of 211.21 . More detailed physical and chemical properties are not available in the search results.

Safety And Hazards

The safety data sheet for a similar compound, 1,2-Bis(2-aminophenoxy)-ethane-N,N,NN-tetraacetic acid, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-[2-(4-aminophenoxy)ethoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4/c11-8-1-3-9(4-2-8)15-6-5-14-7-10(12)13/h1-4H,5-7,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLRHPKHLQQZELC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OCCOCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(4-Aminophenoxy)-ethoxy]-acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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